Cas no 872-85-5 (pyridine-4-carbaldehyde)

pyridine-4-carbaldehyde structure
pyridine-4-carbaldehyde structure
pyridine-4-carbaldehyde
872-85-5
C6H5NO
107.110001325607
MFCD00006425
40122
13389

pyridine-4-carbaldehyde Properties

Names and Identifiers

    • 4-Pyridinecarboxaldehyde
    • 4-FORMYLPYRIDINE
    • ISONICOTINALDEHYDE
    • ISONICOTINEALDEHYDE
    • PYRIDINE-4-ALDEHYDE
    • PYRIDINE-4-CARBALDEHYDE
    • PYRIDINE-4-CARBOXALDEHYDE
    • TIMTEC-BB SBB004357
    • 4-Formylpyrdine
    • 4-Pyridinealdehyde
    • Isonicotinic aldehyde
    • p-Pyridinealdehyde
    • Pyridine-4-aldehylde
    • Pyridine-3-carboxyaldehyde
    • 4-Pyridine carboxadehyde
    • 4-Pyridinecarboxalde
    • 4-pyridinecarbonaldehyde
    • 4-pyridine-carboxaldehyde
    • 4-pyridinecarboxyaldehyde
    • 4-Pyridylaldehyde
    • Pyridin-4-al
    • pyridin-4-yl-carboxaldehyde
    • pyridine-4-monocarboxaldehyde
    • p-Formylpyridine
    • 4-Pyridinecarbaldehyde
    • BGUWFUQJCDRPTL-UHFFFAOYSA-N
    • (4-Pyridinecarboxaldehyde)
    • 4-picolinaldehyde
    • NSC8953
    • 4-Formyl-pyridine
    • gamma-Formylpyridine
    • piridine-4-aldehyde
    • pyridine 4
    • pyridine 4-aldehyde
    • zlchem 250
    • 4-pyrid
    • pyridine-4-carbaldehyde
    • Isonicotinaldehyde (8CI)
    • 4-Pyridylcarboxyaldehyde
    • NSC 8953
    • p-Pyridylaldehyde
    • Pyridin-4-carboxaldehyde
    • Pyridin-4-ylcarboxaldehyde
    • γ-Formylpyridine
    • DTXSID1061237
    • I3-Formylpyridine
    • 4-pyrdinecarboxaldehyde
    • Q-101279
    • 4formylpyridine
    • SCHEMBL4027783
    • A-Formylpyridine
    • CS-D1135
    • 4-pyridine carboxaldehyde
    • pyridine 4-carboxaldehyde
    • 4-pyridine carbaldehyde
    • SCHEMBL28473
    • 4Pyridinealdehyde
    • 4-pyridincarboxaldehyde
    • pPyridinealdehyde
    • AS-30155
    • 4-pyridinecaboxaldehyde
    • pyridine4-carboxaldehyde
    • Q23636732
    • Pyridine4carbaldehyde
    • UNII-P577557492
    • 4-pyridylformaldehyde
    • AB00754
    • DTXCID3048574
    • AI3-33232
    • P577557492
    • pyridine-4carboxaldehyde
    • 4-pyridine-formaldehyde
    • 4-Pyridinecarboxaldehyde, 97%
    • DB-031936
    • pyridine, 4-formyl-
    • EN300-18111
    • CHEMBL2251606
    • 4 -pyridinecarboxaldehyde
    • EINECS 212-832-3
    • NSC-8953
    • pyridin-4-carbaldehyde
    • pyridine 4-carbaldehyde
    • carbonyl-1,4-dihydropyridine
    • 4-pyridine carboaldehyde
    • EC 212-832-3
    • F1294-0084
    • BBL025920
    • pyridine4-carbaldehyde
    • AKOS000119727
    • 4pyridylaldehyde
    • MFCD00006425
    • STL281177
    • NS00003365
    • AC-2103
    • PYRIDIN-4-ALDEHYDE
    • 872-85-5
    • 4-pyridinecarbox-aldehyde
    • Pyridine4carboxaldehyde
    • Z57161993
    • 4-pyridinecarboaldehyde
    • I0143
    • pyridine-4 carbaldehyde
    • Pyridine-4-ylcarboxaldehyde
    • 4-Pyridinecarboxaldehyde ,98%
    • Isonicotinaldehyde (4-Pyridinecarboxaldehyde)
    • 4-Pyridinecarboxaldehyde,Isonicotinaldehyde
    • pyridin-4-carboxaldehyde
    • Pyridine-4-carboxaldehyde
    • Pyridine-4-carbaldehyde
    • Isonicotinaldehyde
    • Pyridine-4-aldehyde
    • pyridin-4-ylcarboxaldehyde
    • +Expand
    • MFCD00006425
    • BGUWFUQJCDRPTL-UHFFFAOYSA-N
    • 1S/C6H5NO/c8-5-6-1-3-7-4-2-6/h1-5H
    • O=CC1C=CN=CC=1
    • 105342

Computed Properties

  • 107.037114g/mol
  • 0
  • 0.4
  • 0
  • 2
  • 1
  • 107.037114g/mol
  • 107.037114g/mol
  • 30Ų
  • 8
  • 76.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 1.77e-07 atm-m3/mole
  • 0.89410
  • 29.96000
  • n20/D 1.544(lit.)
  • 20 g/L (20 ºC)
  • 187°C(lit.)
  • -4--2 ºC
  • Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
  • 20g/l
  • Liquid
  • 7-8 (H2O, 20℃)(saturated aqueous solution)
  • Soluble in water and diethyl ether, water soluble 20 g/l (20 ° C).
  • Air Sensitive
  • 12.05(at 30℃)
  • 1.137 g/mL at 20 °C(lit.)

pyridine-4-carbaldehyde Security Information

  • GHS07 GHS07
  • NR9400000
  • 1
  • 3.2
  • S26-S36
  • III
  • R10; R36/37/38
  • C C Xi Xi
  • UN 1989
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • 2-8°C
  • III
  • 36/37/38
  • Warning
  • Yes
  • 3
  • 8-10-23

pyridine-4-carbaldehyde Customs Data

  • 2933399010
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

pyridine-4-carbaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034LU-1g
4-Pyridinecarboxaldehyde
872-85-5 96%
1g
$4.00 2024-04-21
A2B Chem LLC
AB45138-5g
4-Pyridinecarboxaldehyde
872-85-5 98%
5g
$4.00 2024-04-19
AK Scientific
G360-5g
4-Pyridinecarboxaldehyde
872-85-5 98%
5g
$30 2023-09-16
Ambeed
A105755-5g
4-Pyridinecarboxaldehyde
872-85-5 98%
5g
$5.0 2024-05-30
Apollo Scientific
OR5048-100g
Isonicotinaldehyde
872-85-5 98%
100g
£51.00 2024-05-23
AstaTech
20088-10/G
PYRIDINE-4-CARBALDEHYDE
872-85-5 95%
10g
$13 2023-09-18
Enamine
EN300-18111-0.05g
pyridine-4-carbaldehyde
872-85-5 93%
0.05g
$19.0 2023-09-19
Life Chemicals
F1294-0084-0.25g
pyridine-4-carbaldehyde
872-85-5 95%+
0.25g
$18.0 2023-11-21
Oakwood
091501-1g
4-Pyridinecarboxaldehyde
872-85-5 98%
1g
$10.00 2024-07-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD35192-5g
4-Pyridinecarboxaldehyde
872-85-5 98%
5g
¥25.0 2024-04-17

pyridine-4-carbaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Water Catalysts: Carbon Solvents: Dimethyl sulfoxide ;  8 h, 60 °C
Reference
Metal-free nitrogen -doped carbon nanosheets: a catalyst for the direct synthesis of imines under mild conditions
Wang, Kaizhi; et al, Green Chemistry, 2019, 21(9), 2448-2461

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Aluminate(1-), tris(N-hexyl-1-hexanaminato)hydro-, sodium, (T-4)- Solvents: Tetrahydrofuran
Reference
Conversion of aromatic nitriles to aldehydes by sodium tris(dialkylamino)aluminum hydrides
Cha, Jin Soon; et al, Organic Preparations and Procedures International, 1994, 26(5), 583-8

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  9-Azabicyclo[3.3.1]non-9-yloxy ,  Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ;  5 min, rt
Reference
Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols
Sand, Henning; et al, Polymer International, 2017, 66(3), 428-435

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Cobalt chloride (CoCl2)
Reference
Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: the Moffat, Swern, and related oxidations
Tidwell, Thomas T., Organic Reactions (Hoboken, 1990, 39,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cesium, (tribromoplumbyl)- Solvents: 1,2-Dichloroethane ;  10.4 h, rt
Reference
Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite
Fan, Qiangwen ; et al, Journal of Organic Chemistry, 2023, 88(20), 14559-14570

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Toluene ;  rt → 120 °C; 48 h, 50 atm, 120 °C
Reference
Chemoselective hydrogenation of nitroarenes and deoxygenation of pyridine N-oxides with H2 catalyzed by MoO2Cl2
Reis, Patricia M.; et al, Tetrahedron Letters, 2009, 50(8), 949-952

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: 2142695-99-4 Solvents: Acetonitrile ;  20 h, 30 °C
Reference
Visible-light-responsive catalysis of a zinc-introduced lacunary disilicoicosatungstate for the deoxygenation of pyridine N-oxides
Jeong, Jinu; et al, New Journal of Chemistry, 2017, 41(22), 13226-13229

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Copper chloride dihydrate Solvents: Dimethyl sulfoxide ;  45 h, 100 °C
Reference
Copper-catalyzed selective oxygenation of methyl and benzyl substituents in pyridine with O2
Abe, Tsukasa; et al, Chemistry Letters, 2017, 46(3), 348-350

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
Reference
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cuprous chloride Solvents: Dichloromethane
Reference
Regeneration of carbonyl compounds by oxidative cleavage of carbon-nitrogen double bonds with molecular oxygen in the presence of copper(I) chloride/kieselguhr as catalyst
Hashemi, Mohammed M.; et al, Synthetic Communications, 2001, 31(2), 295-299

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Silica ,  Water ,  Silicon tetrachloride Solvents: Hexane ;  0.17 h, reflux
Reference
Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazones
Shirini, F.; et al, Synthetic Communications, 2003, 33(11), 1839-1844

Synthetic Circuit 12

Reaction Conditions
Reference
Aliphatic and alicyclic aldehydes: synthesis by hydrolysis
Plietker, B., Science of Synthesis, 2007, 25, 151-197

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Silica (phosphorous trichloride reaction product) ,  Phosphorus trichloride (silica reaction product) Catalysts: Bromine Solvents: Acetonitrile ;  10 min, reflux
Reference
Silphos [PCl3-n(SiO2)n], a heterogeneous phosphine reagent mediated the conversion of oximes to nitriles and amides or carbonyl compounds
Iranpoor, Nasser; et al, Letters in Organic Chemistry, 2006, 3(4), 267-270

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Chromic acid (H2CrO4) (silica bound) Catalysts: Silica ;  5 min, rt
Reference
Microwave-assisted Chemoselective regeneration of carbonyl compounds from Oximes by silica chromate/WET SiO2 under solvent-free conditions
Zolfigol, Mohammad Ali; et al, Phosphorus, 2006, 181(11), 2453-2458

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Silica ,  Water Solvents: Dichloromethane ;  2.5 h, rt
1.2 Reagents: Silica ,  Sulfuric acid ;  0.25 h, rt
Reference
1,3-Dibromo-5,5-dimethylhydantoin as an efficient and chemoselective agent for the regeneration of carbonyl compounds from semicarbazones and oximes
Khazaei, Ardeshir; et al, Organic Preparations and Procedures International, 2006, 38(5), 484-490

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  12 h, rt
Reference
Iron-catalyzed oxidative C-C(vinyl) σ-bond cleavage of allylarenes to aryl aldehydes at room temperature with ambient air
Liu, Binbin; et al, Chemical Communications (Cambridge, 2019, 55(33), 4817-4820

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Silica ,  Water Solvents: Dichloromethane ;  2.2 h, rt
1.2 Reagents: Silica ,  Sulfuric acid ;  0.25 h, rt
Reference
1,3-Dibromo-5,5-dimethylhydantoin as an efficient and chemoselective agent for the regeneration of carbonyl compounds from semicarbazones and oximes
Khazaei, Ardeshir; et al, Organic Preparations and Procedures International, 2006, 38(5), 484-490

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Gold (ZnO-supported) Solvents: Chloroform ;  24 h, rt
Reference
On/Off O2 Switchable Photocatalytic Oxidative and Protodecarboxylation of Carboxylic Acids
Bazyar, Zahra; et al, Journal of Organic Chemistry, 2019, 84(21), 13503-13515

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Oxygen ,  Cesium fluoride Solvents: Ethyl acetate ;  15 h, 25 °C
Reference
Transition-Metal-Free Oxidation of Benzylic C-H Bonds of Six-Membered N-Heteroaromatic Compounds
Gao, Xianying; et al, Journal of Organic Chemistry, 2019, 84(7), 4040-4049

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Electroorganic preparations. XIII. Reduction of isonicotinic amide and related compounds
Lund, Henning, Acta Chemica Scandinavica, 1963, 17(8), 2325-40

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethyl sulfoxide ;  20 h, 1 atm, 110 °C
Reference
Iron-catalyzed aerobic oxidative cleavage of the C-C σ-bond using air as the oxidant: chemoselective synthesis of carbon chain-shortened aldehydes, ketones and 1,2-dicarbonyl compounds
Xing, Qi; et al, Chemical Communications (Cambridge, 2016, 52(3), 489-492

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: [Hydroxy(tosyloxy)iodo]benzene Solvents: Dichloromethane ;  10 min, rt; 60 min, rt
Reference
[Hydroxy(tosyloxy)iodo]benzene-mediated regeneration of carbonyl compounds by cleavage of carbon nitrogen double bonds
Aneja, Deepak K.; et al, Comptes Rendus Chimie, 2014, 17(9), 881-889

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 2032417-67-5 Solvents: Dimethylformamide ;  15 min, 30 °C; 2 h, reflux
Reference
Silver-sulphur oxido-vanadium cluster: A newly born catalyst for direct reduction of aryl carboxylic acids to aldehydes via Mars and van Krevelen mechanism
Das, Biraj; et al, ChemistrySelect, 2016, 1(13), 3750-3756

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Citric acid ,  Potassium chloride Solvents: Water
Reference
Electroorganic preparations. XI. Reduction of isonicotinic acid in acid solution
Lund, Henning, Acts Chem. Scand., 1963, 17(4), 972-8

Synthetic Circuit 25

Reaction Conditions
Reference
Arenecarbaldehydes: synthesis by reduction
Ditrich, K., Science of Synthesis, 2007, 25, 563-574

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Aluminate(1-), hydro(2-methyl-2-propanolato)bis(2-methylpropyl)-, lithium (1:1),… Solvents: Toluene ;  0 °C
Reference
Application of Flow Chemistry to the Selective Reduction of Esters to Aldehydes
Munoz, Juan de M.; et al, European Journal of Organic Chemistry, 2012, 2012(2), 260-263

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: 2-Iodoxybenzoic acid Catalysts: Ammonia Solvents: Chloroform ,  Water ;  60 min, rt
Reference
Selective oxidation of hydrazides using o-iodoxybenzoic acid to carboxylic acids, esters, and aldehydes
Takale, Balaram S.; et al, Chemistry Letters, 2010, 39(6), 546-547

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Cupric chloride ,  Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran
Reference
Effect of metal ions in organic synthesis. XXXV. Aldehydes from acylhydrazines by reduction with sodium borohydride in the presence of cupric chloride
Attanasi, Orazio A.; et al, Organic Preparations and Procedures International, 1988, 20(4), 405-8

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ;  16 h, 60 °C
Reference
Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source
Dogga, Bhushanarao; et al, European Journal of Organic Chemistry, 2021, 2021(2), 309-313

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Triphenylphosphine ,  Rhodium trichloride trihydrate Solvents: Dimethylacetamide ;  12 h, 10 bar, 90 °C
Reference
Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas
Liu, Zhenghui ; et al, Beilstein Journal of Organic Chemistry, 2020, 16, 645-656

pyridine-4-carbaldehyde Raw materials

pyridine-4-carbaldehyde Preparation Products

pyridine-4-carbaldehyde Suppliers

atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:872-85-5)pyridine-4-carbaldehyde
CL5351
in Stock
1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:24
discuss personally

pyridine-4-carbaldehyde Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:872-85-5)4-Pyridinecarboxaldehyde
sfd5414
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:872-85-5)pyridine-4-carbaldehyde
A1204140
99%
500g
197.0